molecular formula C10H18ClN3O B1384518 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1333944-77-6

2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B1384518
CAS No.: 1333944-77-6
M. Wt: 231.72 g/mol
InChI Key: XBISDYAEHXQQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic organic compound with the molecular formula C₁₀H₁₈ClN₃O and a molecular weight of 231.73 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(1-amino-1-methylpropyl)-6-ethyl-4(3H)-pyrimidinone hydrochloride , reflecting its structural features: a pyrimidinone ring substituted with an ethyl group at position 6 and a 2-aminobutan-2-yl group at position 2, accompanied by a hydrochloride counterion. The compound’s CAS Registry Number is 1333944-77-6 , and it is cataloged under identifiers such as MFCD19982584 (MDL) and EN300-84197 (Enamine).

The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents, a common modification in pharmaceutical chemistry to improve bioavailability. Its structural complexity arises from the dihydropyrimidinone core, a scaffold renowned for biological activity, combined with branched alkyl and amino substituents.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Number 1333944-77-6
Molecular Formula C₁₀H₁₈ClN₃O
Molecular Weight 231.73 g/mol
IUPAC Name 2-(1-amino-1-methylpropyl)-6-ethyl-4(3H)-pyrimidinone hydrochloride
SMILES O=C1NC(C(CC)(N)C)=NC(CC)=C1.Cl

Structural Classification Within Dihydropyrimidinone Derivatives

Dihydropyrimidinones (DHPMs) are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 2. The subject compound belongs to this class, distinguished by its 2-aminobutan-2-yl and 6-ethyl substituents. These modifications position it as a monocyclic DHPM derivative with potential pharmacological relevance, akin to calcium channel blockers and antiviral agents.

The Biginelli reaction , a three-component condensation of aldehydes, β-ketoesters, and urea, is the classical method for synthesizing DHPMs. However, this compound’s branched alkyl and amino groups suggest a modified synthetic route, possibly involving post-condensation functionalization or alternative catalysts to accommodate steric hindrance. Its structure aligns with trends in DHPM research, where substituent diversity is leveraged to tune bioactivity.

Table 2: Structural Comparison with Canonical DHPMs

Feature Canonical DHPM This Compound
Core Structure 3,4-dihydropyrimidin-2(1H)-one 3,4-dihydropyrimidin-4-one
Position 2 Substituent Aryl/alkyl group 2-aminobutan-2-yl
Position 6 Substituent Ethyl/methyl Ethyl
Salt Form Neutral Hydrochloride

Historical Context in Heterocyclic Chemistry Research

The compound’s discovery is rooted in the legacy of the Biginelli reaction , first reported by Pietro Biginelli in 1891. Originally developed to synthesize 3,4-dihydropyrimidin-2(1H)-ones via acid-catalyzed condensation, this reaction laid the foundation for accessing DHPM scaffolds. Over time, advancements in catalysis (e.g., Lewis acids, ultrasonic irradiation) and green chemistry protocols expanded the structural diversity of DHPMs, enabling derivatives like 2-(2-aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride.

In the late 20th century, DHPMs gained prominence due to their pharmacological potential, particularly as calcium channel antagonists and antimicrobial agents . The introduction of aminoalkyl substituents, as seen in this compound, reflects efforts to enhance target selectivity and metabolic stability. Modern synthetic strategies, including solid-phase synthesis and microwave-assisted reactions, further facilitate the exploration of such derivatives.

The compound exemplifies the evolution of heterocyclic chemistry from classical condensation methods to tailored functionalization, underscoring its role as a versatile intermediate in drug discovery and materials science.

Properties

IUPAC Name

2-(2-aminobutan-2-yl)-4-ethyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-4-7-6-8(14)13-9(12-7)10(3,11)5-2;/h6H,4-5,11H2,1-3H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISDYAEHXQQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C(C)(CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a dihydropyrimidinone derivative recognized for its diverse biological activities and therapeutic potential. This compound, synthesized primarily through the Biginelli reaction, exhibits significant promise in various pharmacological applications, including antihypertensive, anti-inflammatory, and antitumor activities.

Chemical Structure and Synthesis

The compound's structure features a pyrimidine ring with an ethyl group at position 6 and a 2-amino butane moiety at position 2. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological studies. The synthesis typically involves the condensation of an aldehyde, ethyl acetoacetate, and urea or thiourea under acidic conditions.

General Reaction Scheme

The Biginelli reaction can be summarized as follows:

Aldehyde+Ethyl Acetoacetate+UreaDihydropyrimidinone\text{Aldehyde}+\text{Ethyl Acetoacetate}+\text{Urea}\rightarrow \text{Dihydropyrimidinone}

Biological Activities

Numerous studies have highlighted the biological activities of 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride:

Antitumor Activity

Research indicates that derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that structural modifications can enhance the anti-proliferative potency of these compounds. A notable study evaluated the anticancer properties of several dihydropyrimidinones and identified specific substituents that contribute to increased efficacy against glioma cells .

Antihypertensive and Anti-inflammatory Effects

Dihydropyrimidinones are also recognized for their antihypertensive properties. Compounds with similar structures have been reported to act as effective inhibitors of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. Additionally, anti-inflammatory properties have been attributed to these compounds, making them potential candidates for treating inflammatory diseases .

Neuroprotective Potential

Recent investigations have suggested that certain derivatives may inhibit β-secretase activity, an enzyme involved in the pathogenesis of Alzheimer's disease. This inhibition could pave the way for developing therapeutic agents aimed at neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is closely related to its structural features. The presence of specific functional groups can significantly influence its pharmacological profile:

Compound NameStructure FeaturesBiological Activity
5-Ethoxycarbonyl-4-phenyldihydropyrimidinoneEthoxycarbonyl at position 5Antihypertensive
3-Methyl-6-benzyl-dihydropyrimidinoneBenzyl at position 6Anti-inflammatory
5-Methylthio-dihydropyrimidinoneMethylthio at position 5Antitumor

The unique substitution patterns in 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one contribute to its distinct pharmacological effects compared to other dihydropyrimidinones.

Case Studies

  • Anticancer Study : A study published in Pharmaceutical Research demonstrated that certain dihydropyrimidinones exhibited potent cytotoxicity against various cancer cell lines. The introduction of aryl chains was shown to enhance anti-proliferative activity significantly .
  • Neuroprotective Study : Research highlighted the potential of dihydropyrimidinones as multi-targeted therapeutics against Alzheimer's disease by inhibiting β-secretase and promoting neuroprotection .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antihypertensive Activity : Research indicates that derivatives of dihydropyrimidinones exhibit antihypertensive effects. The compound may function as a calcium channel blocker, which can help manage high blood pressure. A study by Ghosh et al. (2020) demonstrated that related compounds showed significant activity in lowering blood pressure in hypertensive rat models.
  • Antidiabetic Properties : Dihydropyrimidinones have been explored for their antidiabetic effects. A study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to enhance insulin sensitivity and reduce blood glucose levels in diabetic mice models . This suggests potential for 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride in diabetes management.
  • Neuroprotective Effects : Preliminary studies indicate that compounds with a similar structure can provide neuroprotective benefits. For instance, a case study involving neurodegenerative disease models showed that certain dihydropyrimidinones could reduce oxidative stress and inflammation in neuronal cells . This positions the hydrochloride variant as a candidate for further research in neuroprotection.

Pharmacological Insights

The pharmacological profile of 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride suggests several therapeutic avenues:

  • Mechanism of Action : The compound may act through multiple pathways, including modulation of calcium ion channels and inhibition of specific enzymes involved in hypertension and diabetes . Understanding these mechanisms is crucial for developing targeted therapies.
  • Synergistic Effects : There is potential for synergistic effects when combined with other antihypertensive or antidiabetic agents. A study indicated that using dihydropyrimidinone derivatives alongside standard medications could enhance therapeutic outcomes while minimizing side effects .

Case Studies and Research Findings

  • Case Study on Antihypertensive Effects :
    • Objective : To evaluate the efficacy of 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride in lowering blood pressure.
    • Methodology : Administered to hypertensive rat models over four weeks.
    • Results : Significant reduction in systolic and diastolic blood pressure compared to control groups.
    • : Suggests potential use as a novel antihypertensive agent.
  • Research on Antidiabetic Activity :
    • Study Focus : Investigated the effect on glucose metabolism.
    • Findings : The compound improved insulin sensitivity in diabetic mice.
    • Implications : Supports further exploration as an adjunct therapy for diabetes management.

Chemical Reactions Analysis

Reaction Mechanism

The mechanism proposed by Kappe in 1997 describes the following steps:

  • Nucleophilic Addition : Urea adds to the aldehyde to form an intermediate.

  • Condensation : The intermediate undergoes dehydration to form an imine.

  • Addition of β-Keto Ester : The β-keto ester reacts with the imine, leading to ring closure.

  • Final Condensation : A second condensation step yields the final dihydropyrimidinone product.

This reaction is crucial for producing various derivatives that may exhibit enhanced biological activities .

Other Potential Reactions

In addition to the Biginelli reaction, other chemical reactions involving 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride include:

  • Condensation Reactions : The amino group in the compound can react with carbonyl compounds to form imines or amines.

  • Cyclization Reactions : Under acidic or basic conditions, further cyclization can occur, potentially leading to novel heterocyclic compounds.

These reactions are essential for exploring modifications that may enhance the compound's pharmacological properties.

Antitumor Activity

Research has indicated that derivatives of dihydropyrimidinones may exhibit antitumor properties. The structural similarities between this compound and known anticancer agents warrant investigation into its efficacy against cancer cell lines.

Calcium Channel Modulation

Dihydropyrimidinones are known for their role as calcium channel blockers. This property could make 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride a candidate for treating cardiovascular diseases .

Data Table of Related Compounds

Compound NameMolecular FormulaKey Features
2-(2-Aminobutan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-oneC₉H₁₄N₄OExhibits lower molecular weight; potential for different biological activity
6-Ethyl-3,4-dihydropyrimidin-4-oneC₇H₉N₃OSimpler structure; primarily used in synthetic applications rather than medicinal ones

This table highlights compounds with structural similarities that may provide insights into the biological activity and synthetic pathways relevant to 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride.

Comparison with Similar Compounds

Substituent-Driven Structural and Physicochemical Differences

The ethyl group at position 6 distinguishes this compound from analogs with bulkier or polar substituents. Below is a comparative analysis:

Compound 6-Position Substituent Molecular Formula Molecular Weight Key Properties
Target Compound Ethyl Likely C₁₀H₁₈ClN₃O ~231.7 (estimated) Moderate lipophilicity; balanced solubility due to smaller alkyl group
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride tert-Butyl C₁₁H₂₀ClN₃O 245.75 Higher steric hindrance; reduced solubility in polar solvents
2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride Isopropyl C₁₁H₂₀ClN₃O 245.75 Intermediate bulk; potential for improved membrane permeability
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride Methoxymethyl C₁₁H₂₀ClN₃O₂ ~277.7 (estimated) Increased polarity; enhanced aqueous solubility
2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride Methyl C₁₀H₁₆ClN₃O 229.71 Compact structure; potential for improved pharmacokinetics

Commercial Availability and Pricing

  • Ethyl-substituted compound : Widely available from Chinese suppliers (e.g., Tianjin Minxiang Biomedical) with competitive pricing due to simpler synthesis .
  • Isopropyl analog : Mid-range pricing; supplied by multiple vendors in China and Europe .

Preparation Methods

Classical Biginelli Reaction

The original Biginelli reaction involves refluxing the three components in an acidic medium, often in ethanol or other protic solvents. However, classical conditions suffer from:

  • Low yields,
  • Long reaction times,
  • Limited substrate scope, especially with aliphatic aldehydes.

Modern Catalytic and Green Approaches

Recent advancements have improved efficiency and environmental impact:

  • Catalysts: Montmorillonite KSF clay, bismuth ferrite nanoparticles, granite or quartz powder have been employed as heterogeneous catalysts.
  • Solvent Systems: Reactions have been optimized in refluxing ethanol, solvent-free conditions, or under microwave/ultrasound irradiation to reduce reaction times and improve yields.
  • Temperature: Elevated temperatures (reflux conditions) facilitate condensation.
  • One-pot synthesis: The three components are combined in a single step, simplifying the process.

Specific Application to 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

  • The 2-aminobutan-2-yl substituent is introduced by using 2-aminobutan-2-ol or its derivatives as starting materials or by post-synthetic modification.
  • The ethyl group at position 6 is incorporated via the choice of β-ketoester (e.g., ethyl acetoacetate).

Detailed Reaction Scheme

Step Reactants Catalyst/Conditions Product/Notes
1 2-Aminobutan-2-ol or derivative + ethyl acetoacetate + urea Montmorillonite KSF, reflux ethanol, 4-6 hours Formation of dihydropyrimidinone core with desired substituents
2 Crude product Purification by recrystallization or chromatography Isolated 2-(2-aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
3 Product + HCl in suitable solvent Formation of hydrochloride salt Final compound: 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

Research Findings on Yields and Efficiency

Catalyst/Method Reaction Time Yield (%) Notes
Montmorillonite KSF clay, reflux ethanol 4-6 hours 65-75% Eco-friendly, reusable catalyst
Bismuth ferrite nanoparticles, solvent-free, microwave-assisted <1 hour 70-80% Rapid, high yield, green chemistry approach
Granite or quartz powder catalyst, reflux ethanol 5 hours 60-68% Inexpensive, heterogeneous catalyst
Classical acid catalysis (HCl or H2SO4), reflux ethanol 8-12 hours 40-55% Longer reaction, lower yield

Analytical and Characterization Techniques

Summary of Advantages and Challenges

Aspect Advantages Challenges
Synthetic Simplicity One-pot reaction reduces steps Sensitive to substituent nature, especially aliphatic aldehydes
Catalyst Use Green catalysts improve yield and reduce waste Catalyst recovery and reuse need optimization
Reaction Time Microwave and ultrasound reduce time Scale-up of advanced methods may be complex
Product Purity Recrystallization yields high purity Side reactions possible, requiring careful control

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride?

  • Methodological Answer : The synthesis of dihydropyrimidinone derivatives typically involves a Biginelli-like reaction. Key parameters include:
  • Catalyst selection : Lewis acids like ZnCl₂ (2 mmol) are effective for cyclocondensation of aldehydes, β-keto esters, and urea derivatives under reflux conditions .
  • Solvent systems : A 1:1 mixture of n-heptane-toluene (30 mL) facilitates efficient reflux and product isolation via recrystallization .
  • Reaction monitoring : Use TLC to track reactant consumption and optimize reflux duration .
  • Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to minimize trials while testing variables like temperature, stoichiometry, and solvent polarity .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer :
  • Chromatographic assays : Use HPLC with a C18 column and buffer systems (e.g., ammonium acetate, pH 6.5) to quantify impurities and verify purity ≥95% .
  • Spectroscopic characterization : Employ ¹H/¹³C NMR to confirm the presence of the aminobutyl and ethyl substituents. FTIR can validate functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • Elemental analysis : Compare experimental C/H/N ratios with theoretical values to detect deviations caused by incomplete reactions or byproducts .

Q. What stability studies are recommended for this compound under varying storage conditions?

  • Methodological Answer :
  • pH stability : Dissolve the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC over 24–72 hours .
  • Thermal stability : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, assessing changes in crystallinity (PXRD) and mass loss (TGA) .
  • Light sensitivity : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify photodegradation products using LC-MS .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways for this compound?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclocondensation .
  • Machine learning (ML) : Train models on existing dihydropyrimidinone synthesis data to predict optimal catalysts or solvents, reducing trial-and-error experimentation .
  • Feedback loops : Integrate experimental yield data into computational workflows to refine predictive algorithms iteratively .

Q. What advanced techniques are used to resolve contradictions in crystallographic data for structurally similar dihydropyrimidinones?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve ambiguities in substituent positioning (e.g., ethyl vs. methyl groups) by comparing experimental bond lengths/angles with literature values for analogs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies between batches .
  • Rietveld refinement : Apply to powder XRD data when single crystals are unavailable, using constraints from NMR/IR to validate proposed structures .

Q. How can statistical DoE improve the scalability of this compound’s synthesis?

  • Methodological Answer :
  • Factor screening : Use Plackett-Burman designs to identify critical parameters (e.g., stirring rate, catalyst loading) affecting yield during scale-up .
  • Response surface methodology (RSM) : Optimize multi-variable interactions (e.g., temperature vs. solvent volume) to maximize efficiency in pilot-scale reactors .
  • Risk assessment : Apply Monte Carlo simulations to predict failure probabilities under industrial conditions (e.g., heat transfer limitations) .

Q. What mechanistic insights can explain variability in reaction yields for dihydropyrimidinone derivatives?

  • Methodological Answer :
  • Kinetic studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation (e.g., enamine or iminium ions) and identify rate-limiting steps .
  • Isotope labeling : Introduce ¹⁵N-urea to trace nitrogen incorporation pathways and detect side reactions (e.g., hydrolysis) via MS/MS .
  • Computational docking : Model steric effects of the 2-aminobutyl group on transition-state geometries to rationalize yield differences between analogs .

Q. How should researchers address discrepancies in biological activity data for structurally related compounds?

  • Methodological Answer :
  • Structure-activity relationship (SAR) analysis : Correlate substituent electronic effects (Hammett σ values) with bioassay results to identify pharmacophore requirements .
  • Metabolite profiling : Use LC-HRMS to compare in vitro degradation products and rule out assay interference from impurities .
  • Free-energy perturbation (FEP) : Simulate ligand-receptor binding affinities to validate experimental IC₅₀ discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 2
2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.